1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane is a complex organic compound characterized by a butane backbone with multiple ether functional groups. Its molecular formula is CHO, and it features a tert-butoxy group attached to an ethoxy chain, which contributes to its unique chemical properties. This structure imparts significant solubility in organic solvents and potential utility in various chemical applications, particularly in the field of organic synthesis and materials science.
These reactions highlight the compound's versatility as a building block in organic synthesis.
The synthesis of 1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane typically involves several steps:
This multi-step synthesis allows for precise control over the resulting compound's structure.
The uniqueness of 1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane lies in its complex structure that combines multiple ether functionalities with a butane backbone, offering distinct properties advantageous for specific applications compared to simpler compounds.
Research on interaction studies involving 1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane has focused primarily on its compatibility with other chemical entities and its behavior in biological systems. Preliminary studies suggest that its ether groups may interact favorably with biomolecules, potentially facilitating bioconjugation processes or enhancing solubility in pharmaceutical formulations.
Several compounds share structural similarities with 1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane, including:
Compound Name | Structure Type |
XLogP3 2.1
Hydrogen Bond Acceptor Count 3
Exact Mass 218.18819469 g/mol
Monoisotopic Mass 218.18819469 g/mol
Heavy Atom Count 15
UNII
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General Manufacturing Information
Butane, 1-[2-[2-(1,1-dimethylethoxy)ethoxy]ethoxy]-: INACTIVE
Dates
Modify: 2024-08-15
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